Methanimidamide, N-cyano-N'-(4-methoxyphenyl)-
Overview
Description
Mechanism of Action
Target of Action
Methanimidamide, N-cyano-N’-(4-methoxyphenyl)-, is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene afforded 2-cyano-N-(4-methoxyphenyl) acetamide (1c) in 90% yield . This suggests that the compound interacts with its targets through a series of chemical reactions, leading to the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including methanimidamide, n-cyano-n’-(4-methoxyphenyl)-, are used in the synthesis of various organic heterocycles . These heterocycles may play roles in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade
Action Environment
The environment can influence the action, efficacy, and stability of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)-. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets. For example, the preparation of N-substituted cyanoacetamide involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature can significantly influence the compound’s reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the target compound with high efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions or the use of microwave irradiation to enhance reaction rates and yields. These methods are advantageous due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles.
Medicine: The compound’s derivatives are being explored for their therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and other industrial applications.
Comparison with Similar Compounds
Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
N-Cyano-4-methoxy-picolinimidamide: This compound has similar structural features and applications in nickel-catalyzed cross-coupling reactions.
4-Methoxypicolinimidamide hydrochloride: Another related compound used in similar catalytic processes.
Uniqueness: Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- is unique due to its specific structural features, including the presence of a cyano group and a methoxyphenyl group. These features contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
N-cyano-N'-(4-methoxyphenyl)methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-11-6-10/h2-5,7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRNIRBJKABZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CNC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383866 | |
Record name | Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59425-38-6 | |
Record name | Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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